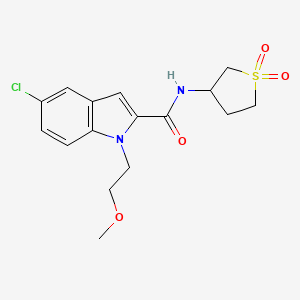![molecular formula C25H29N3O3 B11150413 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(2-methylpropyl)isoquinolin-1(2H)-one](/img/structure/B11150413.png)
4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(2-methylpropyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting 3-methoxyaniline with ethylene glycol in the presence of a catalyst.
Carbonylation: The piperazine derivative is then subjected to carbonylation using phosgene or a similar reagent to introduce the carbonyl group.
Isoquinoline Formation: The final step involves the formation of the isoquinoline ring by reacting the intermediate with 2-methylpropylamine under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for carbonylation and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential therapeutic properties.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a bioactive compound.
Chemical Research: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates for other chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets in biological systems. The compound is known to interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction leads to various physiological effects, including changes in neurotransmitter levels and enzyme activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
Uniqueness
4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one is unique due to its combination of the piperazine and isoquinoline rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a more complex structure, which may contribute to its enhanced bioactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H29N3O3 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)isoquinolin-1-one |
InChI |
InChI=1S/C25H29N3O3/c1-18(2)16-28-17-23(21-9-4-5-10-22(21)24(28)29)25(30)27-13-11-26(12-14-27)19-7-6-8-20(15-19)31-3/h4-10,15,17-18H,11-14,16H2,1-3H3 |
Clave InChI |
AWBHEBONPSLIEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150334.png)


![N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine](/img/structure/B11150349.png)
![N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine](/img/structure/B11150351.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11150356.png)
![3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11150360.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11150366.png)
![ethyl 3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11150370.png)
![methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11150372.png)
![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11150385.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150391.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11150392.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone](/img/structure/B11150393.png)
